Ethyl 3-fluoro-4-(hydroxymethyl)benzoate
CAS No.:
Cat. No.: VC18299562
Molecular Formula: C10H11FO3
Molecular Weight: 198.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11FO3 |
|---|---|
| Molecular Weight | 198.19 g/mol |
| IUPAC Name | ethyl 3-fluoro-4-(hydroxymethyl)benzoate |
| Standard InChI | InChI=1S/C10H11FO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5,12H,2,6H2,1H3 |
| Standard InChI Key | BHLXMXQUULNOAJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)CO)F |
Introduction
1. Overview of Ethyl 3-fluoro-4-(hydroxymethyl)benzoate
Ethyl 3-fluoro-4-(hydroxymethyl)benzoate is an organic compound belonging to the class of benzoic acid derivatives. It is characterized by a benzoate core substituted with a fluorine atom at the third position, a hydroxymethyl group at the fourth position, and an ethyl ester functional group.
2. Synthesis of Ethyl 3-fluoro-4-(hydroxymethyl)benzoate
The synthesis of this compound typically involves esterification and selective substitution reactions. A common route might include:
-
Starting Material: 3-fluoro-4-hydroxymethylbenzoic acid.
-
Esterification Reaction: Reacting the acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or HCl) to form the ethyl ester derivative.
General Reaction:
4. Applications and Uses
-
Pharmaceutical Intermediates:
-
The hydroxymethyl group allows for further derivatization, making it useful in drug development.
-
Fluorinated compounds are often used in medicinal chemistry for their metabolic stability and bioactivity.
-
-
Chemical Synthesis:
-
The ester group enables participation in transesterification or hydrolysis reactions.
-
Hydroxymethyl functionality can be oxidized to aldehyde or carboxylic acid derivatives.
-
-
Material Science:
-
Potential precursor for polymers or specialty materials due to its functional groups.
-
5. Analytical Characterization
To confirm the identity and purity of Ethyl 3-fluoro-4-(hydroxymethyl)benzoate, standard analytical techniques are employed:
-
NMR Spectroscopy:
-
Proton (H NMR) and Carbon (C NMR) spectra will show signals corresponding to the aromatic protons, hydroxymethyl group, and ethyl ester moiety.
-
-
Mass Spectrometry (MS):
-
Molecular ion peak at , confirming molecular weight.
-
-
Infrared Spectroscopy (IR):
-
Characteristic peaks for:
-
Ester carbonyl () stretch around 1730 cm,
-
Hydroxyl () stretch around 3200–3500 cm,
-
Aromatic stretches around 3000 cm.
-
-
-
Chromatography:
-
High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used for purity assessment.
-
6. Safety and Handling
While specific safety data for this compound is unavailable, general precautions for similar compounds include:
-
Toxicity: Fluorinated aromatic compounds may pose inhalation or skin exposure risks.
-
Storage: Store in a cool, dry place away from oxidizing agents.
-
Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats when handling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume